N-(3-fluoro-4-methylphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
Descripción
N-(3-fluoro-4-methylphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a synthetic small molecule characterized by a dihydropyridazinone core substituted with a thiophen-2-yl group and a fluorinated arylbutanamide side chain. The compound’s PubChem entry () confirms its IUPAC nomenclature, though further experimental data (e.g., crystallographic or biological) are unavailable here .
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-13-6-7-14(12-15(13)20)21-18(24)5-2-10-23-19(25)9-8-16(22-23)17-4-3-11-26-17/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXQMPYXPAZXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations :
- The target compound lacks the hydroxy, phenoxy, and tetrahydropyrimidinone groups present in compounds m, n, o .
- The thiophene in the target may enhance π-π stacking or sulfur-mediated interactions compared to the phenoxy groups in m/n/o.
Electronic and Physicochemical Properties
- Fluorine Substitution : The 3-fluoro group in the target compound increases electronegativity and lipophilicity (predicted logP ~3.5–4.0), favoring blood-brain barrier penetration compared to the polar hydroxy groups in m/n/o (logP ~2.0–3.0) .
- Thiophene vs.
- Molecular Weight : The target compound (estimated MW ~415 g/mol) is smaller than m/n/o (MW ~650–670 g/mol), suggesting better bioavailability .
Pharmacological Implications
While direct activity data are unavailable, structural analogies permit hypotheses:
- Target Compound: The dihydropyridazinone core is associated with kinase inhibition (e.g., phosphodiesterases), and the thiophene may confer selectivity for sulfur-binding domains in enzymes .
- Compounds m/n/o: Their bulky diphenylhexane and tetrahydropyrimidinone motifs suggest protease or peptidase targeting (e.g., HIV protease inhibitors), though steric hindrance may limit permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
